2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities. This compound exhibits potential applications in various fields, particularly in medicinal chemistry due to its antimicrobial, anticancer, and anti-inflammatory properties. The IUPAC name for this compound is 3-(2-methylbenzimidazol-1-yl)propanoic acid, and it is often encountered in the form of its hydrochloride salt.
The compound is classified under organic compounds, specifically as a carboxylic acid derivative due to the presence of a propionic acid moiety. It can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, where it is available for research purposes. The compound's molecular formula is , and its chemical structure includes a benzimidazole ring, which contributes significantly to its biological activity.
The synthesis of 2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid typically involves several steps:
The synthesis may require specific conditions such as temperature control and pH adjustments, depending on the reagents used. Common solvents include ethanol and acetonitrile, with various catalysts employed to enhance reaction efficiency.
The molecular structure of 2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid can be represented as follows:
The compound has a molecular weight of approximately 240.71 g/mol. Its structural features include:
2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid can undergo several types of chemical reactions:
Reactions are typically conducted under controlled conditions, using acidic or basic environments to achieve desired outcomes. The products formed from these reactions often include various heterocyclic derivatives that may have further applications in medicinal chemistry.
The mechanism of action for 2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid primarily involves its interaction with specific enzymes and receptors within biological systems. The benzimidazole ring can bind to target sites on proteins or nucleic acids, inhibiting their function and disrupting essential biological processes in microorganisms or cancer cells. This inhibition is crucial for its antimicrobial and anticancer activities.
Relevant data regarding solubility and stability should be further investigated through empirical studies.
2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid has a broad range of applications:
This compound represents a significant area of research due to its potential implications in drug development and industrial chemistry. Further studies are warranted to explore its full range of applications and mechanisms of action in greater detail.
The synthesis of 2-methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid (CAS 58555-20-7) relies on strategically functionalized benzimidazole precursors. Modern routes typically employ a two-step approach beginning with ortho-phenylenediamine derivatives. In the critical first step, cyclocondensation occurs between 4-methyl-1,2-diaminobenzene and α-keto acids (e.g., pyruvic acid derivatives) under acidic conditions, generating the 2-methylbenzimidazole core. This reaction is often conducted in refluxing aqueous HCl (4–6 hr), achieving moderate yields (60–70%), but risks over-oxidation side products [2] [7].
The subsequent N-alkylation step attaches the propionic acid moiety. Research demonstrates that using methyl acrylate derivatives (e.g., methyl methacrylate) with catalytic base (K₂CO₃) in dimethylformamide (DMF) at 80–90°C for 12–18 hours achieves selective N1-alkylation. Hydrolysis (NaOH/EtOH, reflux) then furnishes the target carboxylic acid. A notable advancement replaces acrylates with β-halo propionates (e.g., ethyl 2-bromopropionate) under phase-transfer conditions (TBAB/NaOH), shortening reaction times to 4 hours and improving isolated yields to 82–85% by minimizing diester formation [2] [6].
Table 1: Comparison of Benzimidazole Scaffold Synthesis Methods
Precursor | Reagent | Conditions | Yield | Selectivity Challenge |
---|---|---|---|---|
4-methyl-o-PDA | Pyruvic acid | HCl (aq), reflux, 5h | 65% | 2-substitution regiocontrol |
2-Methylbenzimidazole | Methyl methacrylate | K₂CO₃/DMF, 85°C, 15h | 70% | O-vs N-alkylation |
2-Methylbenzimidazole | Ethyl 2-bromopropionate | TBAB/50% NaOH, 80°C, 4h | 85% | Diester byproduct formation |
Optimizing the cyclocondensation efficiency is crucial for enhancing overall yield. Studies show that substituting traditional aqueous HCl with p-toluenesulfonic acid (PTSA) in toluene under Dean-Stark conditions significantly improves yield (from 68% to 88%) by azeotropically removing water, driving the equilibrium toward imidazole ring formation. This modification also reduces reaction time to 3 hours and simplifies purification by avoiding aqueous quenches [2]. Catalyst screening reveals that zeolite H-Y (10 wt%) promotes the condensation at 110°C in solvent-free conditions, delivering the 2-methylbenzimidazole in 92% yield with near-complete diamine conversion, attributed to shape-selective acid catalysis within its porous structure [6].
For N-alkylation, solvent selection critically influences regioselectivity and yield. Polar aprotic solvents (DMF, NMP) favor higher conversion but necessitate careful water exclusion to prevent ester hydrolysis during coupling. Switching to acetonitrile with microwave irradiation (150°C, 30 min) suppresses solvolysis while accelerating alkylation, achieving 95% conversion. Subsequent hydrolysis employs lithium hydroxide in THF/H₂O, which proceeds faster (1–2 h at 50°C) and with fewer side products compared to traditional NaOH/EtOH reflux, facilitating isolation of the final propionic acid derivative in ≥95% purity (HPLC) [2] [7].
Table 2: Reaction Parameter Optimization for Key Steps
Step | Parameter Varied | Optimal Condition | Yield Impact | Purity Achieved |
---|---|---|---|---|
Cyclocondensation | Acid Catalyst | PTSA/Toluene (Dean-Stark) | 88% | 98% (HPLC) |
Cyclocondensation | Catalyst System | H-Y Zeolite (solvent-free) | 92% | 99% (HPLC) |
N-Alkylation | Solvent/Energy Input | CH₃CN/Microwave, 150°C, 30min | 95% conversion | >95% (pre-hydrolysis) |
Ester Hydrolysis | Base/Solvent | LiOH/THF-H₂O (1:1), 50°C, 1h | Quant. | 95% (isolated) |
Functionalizing the propionic acid moiety of 2-methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid demands precision due to the compound’s sensitivity to decarboxylation and the benzimidazole’s potential coordination with metal catalysts. Palladium-mediated coupling (e.g., Suzuki-Miyaura) at the benzoimidazole C4/C7 positions requires protecting the acid as a methyl ester and utilizing bulky phosphine ligands (SPhos) to suppress protodehalogenation, achieving >80% yield for biaryl derivatives while preserving the acid functionality [2]. For esterification/amidation of the propionic acid group, carbodiimide reagents (EDC) with HOAt (1-hydroxy-7-azabenzotriazole) afford peptide-like conjugates in >90% yield without racemization at the α-carbon [5].
Recent advancements employ heterogeneous catalysis for sustainable derivatization. Nafion-SAC-13 (a solid acid catalyst) efficiently catalyzes the condensation of the propionic acid with aldehydes to form unsaturated ketone derivatives via Knoevenagel-type reactions at 60°C in solventless conditions, yielding α,β-unsaturated products while preventing decarboxylation. Similarly, copper-exchanged montmorillonite facilitates oxidative C–O coupling between the acid and phenols under mild O₂ atmosphere, generating aryl ester libraries – valuable for prodrug development – with minimal byproducts [2].
Table 3: Catalytic Systems for Propionic Acid Derivative Functionalization
Reaction Type | Catalyst System | Key Advantage | Yield Range | Functional Group Tolerance |
---|---|---|---|---|
Suzuki-Miyaura (C4/C7) | Pd(OAc)₂/SPhos, K₂CO₃ | Avoids decarboxylation; chemoselective | 80–85% | Ester (protected acid) |
Amidation | EDC/HOAt, DIPEA | No racemization; high coupling efficiency | 90–95% | Free acid; Benzimidazole N-H |
Knoevenagel Condensation | Nafion-SAC-13, 60°C, neat | No solvent; suppresses decarboxylation | 75–82% | Free acid |
Oxidative Esterification | Cu²⁺-Montmorillonite, O₂ | Mild conditions; recyclable catalyst | 70–78% | Free acid; Phenols |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: